Cas no 946217-30-7 (N-(5-{6-methoxyimidazo1,2-bpyridazin-2-yl}-2-methylphenyl)-2-phenoxyacetamide)

N-(5-{6-methoxyimidazo1,2-bpyridazin-2-yl}-2-methylphenyl)-2-phenoxyacetamide structure
946217-30-7 structure
Product name:N-(5-{6-methoxyimidazo1,2-bpyridazin-2-yl}-2-methylphenyl)-2-phenoxyacetamide
CAS No:946217-30-7
MF:C22H20N4O3
Molecular Weight:388.419204711914
CID:6201317
PubChem ID:16885957

N-(5-{6-methoxyimidazo1,2-bpyridazin-2-yl}-2-methylphenyl)-2-phenoxyacetamide 化学的及び物理的性質

名前と識別子

    • N-(5-{6-methoxyimidazo1,2-bpyridazin-2-yl}-2-methylphenyl)-2-phenoxyacetamide
    • 946217-30-7
    • N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)-2-phenoxyacetamide
    • F5014-0246
    • VU0628964-1
    • N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-phenoxyacetamide
    • N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]-2-phenoxyacetamide
    • AKOS024489155
    • インチ: 1S/C22H20N4O3/c1-15-8-9-16(19-13-26-20(23-19)10-11-22(25-26)28-2)12-18(15)24-21(27)14-29-17-6-4-3-5-7-17/h3-13H,14H2,1-2H3,(H,24,27)
    • InChIKey: KFWBNLHPOXOIGI-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=CC=1)CC(NC1C=C(C=CC=1C)C1=CN2C(C=CC(=N2)OC)=N1)=O

計算された属性

  • 精确分子量: 388.15354051g/mol
  • 同位素质量: 388.15354051g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 29
  • 回転可能化学結合数: 6
  • 複雑さ: 542
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.5
  • トポロジー分子極性表面積: 77.8Ų

N-(5-{6-methoxyimidazo1,2-bpyridazin-2-yl}-2-methylphenyl)-2-phenoxyacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F5014-0246-2mg
N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)-2-phenoxyacetamide
946217-30-7
2mg
$59.0 2023-09-10
Life Chemicals
F5014-0246-2μmol
N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)-2-phenoxyacetamide
946217-30-7
2μmol
$57.0 2023-09-10
Life Chemicals
F5014-0246-25mg
N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)-2-phenoxyacetamide
946217-30-7
25mg
$109.0 2023-09-10
Life Chemicals
F5014-0246-5μmol
N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)-2-phenoxyacetamide
946217-30-7
5μmol
$63.0 2023-09-10
Life Chemicals
F5014-0246-10μmol
N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)-2-phenoxyacetamide
946217-30-7
10μmol
$69.0 2023-09-10
Life Chemicals
F5014-0246-4mg
N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)-2-phenoxyacetamide
946217-30-7
4mg
$66.0 2023-09-10
Life Chemicals
F5014-0246-40mg
N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)-2-phenoxyacetamide
946217-30-7
40mg
$140.0 2023-09-10
Life Chemicals
F5014-0246-3mg
N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)-2-phenoxyacetamide
946217-30-7
3mg
$63.0 2023-09-10
Life Chemicals
F5014-0246-20mg
N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)-2-phenoxyacetamide
946217-30-7
20mg
$99.0 2023-09-10
Life Chemicals
F5014-0246-75mg
N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)-2-phenoxyacetamide
946217-30-7
75mg
$208.0 2023-09-10

N-(5-{6-methoxyimidazo1,2-bpyridazin-2-yl}-2-methylphenyl)-2-phenoxyacetamide 関連文献

N-(5-{6-methoxyimidazo1,2-bpyridazin-2-yl}-2-methylphenyl)-2-phenoxyacetamideに関する追加情報

Introduction to Compound CAS No. 946217-30-7: N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)-2-phenoxyacetamide

The compound with CAS No. 946217-30-7, named N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)-2-phenoxyacetamide, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry and drug discovery. This compound belongs to the class of imidazo[1,2-b]pyridazines, which are known for their diverse biological activities and structural versatility. The presence of a methoxy group at the 6-position of the imidazo[1,2-b]pyridazine ring suggests that this substituent plays a crucial role in modulating the compound's pharmacokinetic properties and bioavailability.

Recent studies have highlighted the importance of imidazo[1,2-b]pyridazines as scaffolds for designing novel therapeutic agents. For instance, researchers have reported that such compounds exhibit potent inhibitory activity against various enzymes, including kinases and proteases, which are key targets in the treatment of diseases such as cancer and inflammatory disorders. The phenoxyacetamide moiety attached to the phenyl ring further enhances the compound's ability to interact with biological targets, potentially improving its efficacy and selectivity.

The synthesis of N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)-2-phenoxyacetamide involves a multi-step process that combines advanced organic synthesis techniques. The use of microwave-assisted synthesis has been reported to significantly accelerate the formation of the imidazo[1,2-b]pyridazine core, while maintaining high yields and purity. This approach not only streamlines the production process but also ensures that the final product meets stringent quality control standards required for preclinical studies.

In terms of pharmacological activity, this compound has shown promising results in vitro assays targeting several disease-relevant pathways. For example, it has demonstrated potent inhibitory activity against cyclin-dependent kinases (CDKs), which are implicated in cell cycle regulation and cancer progression. Additionally, studies have indicated that this compound may possess anti-inflammatory properties by modulating nuclear factor-kappa B (NF-κB) signaling pathways. These findings underscore its potential as a lead compound for developing novel therapeutics.

From a structural perspective, the methyl group at position 5 of the phenyl ring contributes to the compound's lipophilicity, which is critical for its absorption across biological membranes. The phenoxy group, on the other hand, introduces hydrophilic characteristics that may enhance solubility and distribution within target tissues. This balance between lipophilicity and hydrophilicity is essential for achieving optimal pharmacokinetic profiles in vivo.

Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on this compound. These studies have revealed that N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)-2-phenoxyacetamide exhibits favorable binding interactions with several protein targets, including G-protein coupled receptors (GPCRs) and ion channels. Such insights are invaluable for guiding further optimization efforts aimed at improving its therapeutic index.

In conclusion, N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)-2-phenoxyacetamide represents a compelling candidate for drug development due to its unique chemical structure and diverse biological activities. With ongoing research focusing on its mechanism of action and translational potential, this compound holds great promise for addressing unmet medical needs in various therapeutic areas.

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